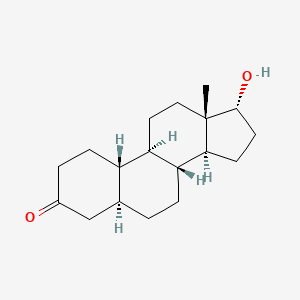
(5alpha,17alpha)-17-Hydroxyestran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha,17alpha)-17-Hydroxyestran-3-one is a steroidal compound that belongs to the class of androgens and derivatives. It is a metabolite of testosterone and exhibits androgenic activity. This compound plays a significant role in various biological processes, including the regulation of gonadotropin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,17alpha)-17-Hydroxyestran-3-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by enzymes such as 5alpha-reductase, which converts 17alpha-hydroxyprogesterone to 5alpha-pregnan-17alpha-ol-3,20-dione. Further reduction and hydroxylation steps lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using microbial or enzymatic systems to achieve the desired transformations. These methods are preferred due to their efficiency and specificity in producing high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(5alpha,17alpha)-17-Hydroxyestran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 5alpha-androstan-3,17-dione.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as NADPH and NADH are used in the reduction processes.
Major Products Formed
The major products formed from these reactions include 5alpha-androstan-3,17-dione and other related androstane derivatives .
Scientific Research Applications
(5alpha,17alpha)-17-Hydroxyestran-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Mechanism of Action
The mechanism of action of (5alpha,17alpha)-17-Hydroxyestran-3-one involves its interaction with androgen receptors. It binds to these receptors and modulates the expression of target genes involved in various physiological processes. This compound also influences the hypothalamo-pituitary-adrenal axis by acting on estrogen receptor beta-expressing neurons in the hypothalamus, thereby regulating stress responses .
Comparison with Similar Compounds
Similar Compounds
5alpha-androstane-3alpha,17alpha-diol monosulfate: An androstane sulfate with similar structural features.
5alpha-androstane-3beta,17alpha-diol disulfate: Another related compound with two sulfo groups replacing the hydroxy hydrogens.
Uniqueness
(5alpha,17alpha)-17-Hydroxyestran-3-one is unique due to its specific role in regulating gonadotropin secretion and its potential therapeutic applications in stress response modulation. Its distinct interaction with estrogen receptor beta sets it apart from other similar compounds .
Properties
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17R)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17+,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-PUQYTDRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857761 |
Source


|
| Record name | (5alpha,17alpha)-17-Hydroxyestran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22786-93-2 |
Source


|
| Record name | (5alpha,17alpha)-17-Hydroxyestran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
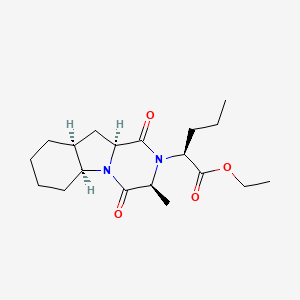

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
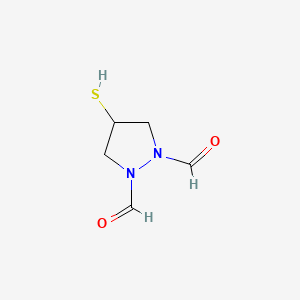
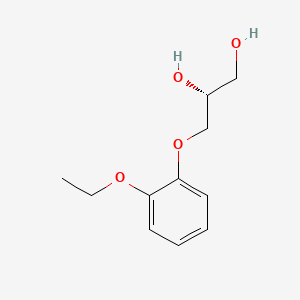
![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)
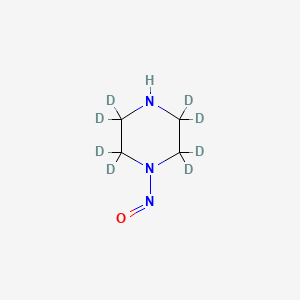
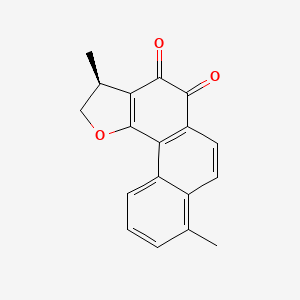
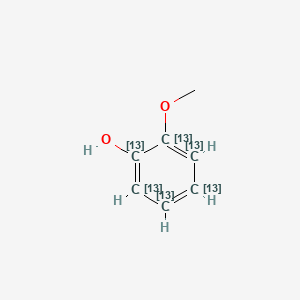
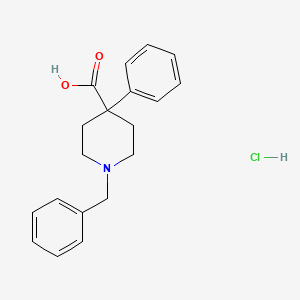
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
